An In-depth Technical Guide to 4-(Cyclopropylmethoxy)pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Cyclopropylmethoxy)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and diverse biological activities.[1] This guide provides a comprehensive technical overview of 4-(Cyclopropylmethoxy)pyrimidine, a specific derivative that holds promise as a valuable building block in the design of novel therapeutics. By synthesizing established principles of pyrimidine chemistry with insights into the influence of the cyclopropylmethoxy substituent, this document serves as a critical resource for researchers engaged in drug discovery and development.
Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(Cyclopropylmethoxy)pyrimidine is not widely available in the public domain, we can infer key characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(Cyclopropylmethoxy)pyrimidine
| Property | Value/Information | Source/Justification |
| IUPAC Name | 4-(Cyclopropylmethoxy)pyrimidine | - |
| CAS Number | 1245644-83-0 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | Calculated from formula |
| Appearance | Expected to be a crystalline solid or liquid at room temperature. | Based on similar small molecule pyrimidine derivatives.[3] |
| Melting Point | Experimental data not available. | - |
| Boiling Point | Experimental data not available. Predicted to be higher than unsubstituted pyrimidine (123-124 °C) due to increased molecular weight.[3] | - |
| Solubility | Expected to have moderate solubility in organic solvents like chloroform, methanol, and DMSO. Solubility in water is likely to be low. | General solubility of similar heterocyclic compounds. |
Structural Elucidation and Spectroscopic Data
While specific spectra for 4-(Cyclopropylmethoxy)pyrimidine are not publicly available, we can predict the key features based on its structure and spectroscopic data from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl group, and the methylene bridge. The pyrimidine protons will appear in the aromatic region, likely as doublets and a doublet of doublets. The methylene protons of the cyclopropylmethoxy group will be a doublet, coupled to the methine proton of the cyclopropyl group. The cyclopropyl protons themselves will present as complex multiplets in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, with those adjacent to the nitrogen atoms shifted downfield. The carbons of the cyclopropylmethoxy group will also be identifiable.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 150.18. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the ether linkage.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a prominent C-O stretching band for the ether linkage.
Synthesis of 4-(Cyclopropylmethoxy)pyrimidine
The synthesis of 4-(Cyclopropylmethoxy)pyrimidine can be approached through established methods for the preparation of substituted pyrimidines. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable halopyrimidine precursor.
Proposed Synthetic Workflow
A common and effective method for introducing an alkoxy group onto a pyrimidine ring is the Williamson ether synthesis, adapted for a heterocyclic system. This involves the reaction of a chloropyrimidine with the corresponding alkoxide.
Caption: Proposed synthesis of 4-(Cyclopropylmethoxy)pyrimidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic synthesis techniques for similar compounds.
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Preparation of Sodium Cyclopropylmethoxide: To a stirred solution of cyclopropylmethanol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the nucleophilic alkoxide. Anhydrous conditions are crucial to prevent quenching of the base and alkoxide.
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Reaction with 4-Chloropyrimidine: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Self-Validation: TLC analysis allows for the real-time tracking of the consumption of the starting material (4-chloropyrimidine) and the formation of the product, ensuring the reaction goes to completion.
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Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Cyclopropylmethoxy)pyrimidine.
Chemical Reactivity and Potential for Further Functionalization
The reactivity of 4-(Cyclopropylmethoxy)pyrimidine is dictated by the electronic nature of the pyrimidine ring and the properties of the cyclopropylmethoxy substituent.
Reactivity of the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity.[4]
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Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. If it occurs, substitution is most likely at the C-5 position, which is the most electron-rich carbon.
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Nucleophilic Aromatic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly if there are good leaving groups present on the ring.
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N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms make them nucleophilic and susceptible to alkylation or oxidation.
Influence of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group is an electron-donating group through induction and can influence the reactivity of the pyrimidine ring. It can also be a site for metabolic modification in biological systems.
Caption: Key reactivity sites of 4-(Cyclopropylmethoxy)pyrimidine.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[5][6] These include anticancer, antiviral, antibacterial, and anti-inflammatory agents. The incorporation of a cyclopropylmethoxy group can enhance metabolic stability and improve binding affinity to biological targets.
Role as a Pharmacophore
4-(Cyclopropylmethoxy)pyrimidine can serve as a key building block or pharmacophore in the design of new therapeutic agents. Its potential applications are broad, and it could be incorporated into molecules targeting a variety of enzymes and receptors. Pyrimidine derivatives are known to act as inhibitors of kinases, which are crucial targets in oncology.[7]
Potential in Modulating Signaling Pathways
Given the prevalence of pyrimidine-based compounds in medicine, it is plausible that derivatives of 4-(Cyclopropylmethoxy)pyrimidine could be designed to modulate key signaling pathways implicated in disease. For example, many kinase inhibitors that target pathways involved in cell proliferation and survival contain a pyrimidine core.
Caption: Hypothetical role in a kinase signaling pathway.
Conclusion
4-(Cyclopropylmethoxy)pyrimidine is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through standard methodologies, and its pyrimidine core provides a well-established foundation for the development of biologically active compounds. The presence of the cyclopropylmethoxy group offers opportunities for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of its chemical properties and potential applications, serving as a catalyst for further research and development in this area.
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